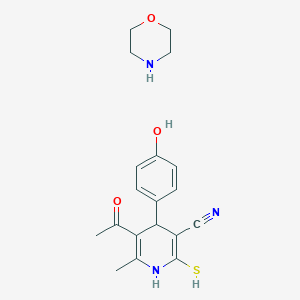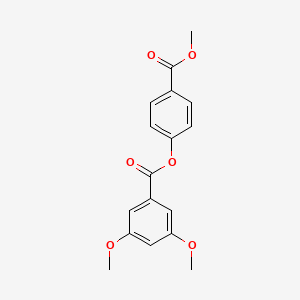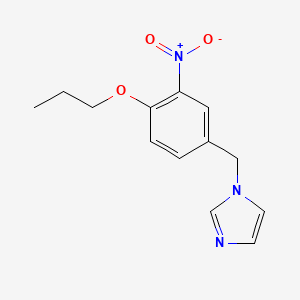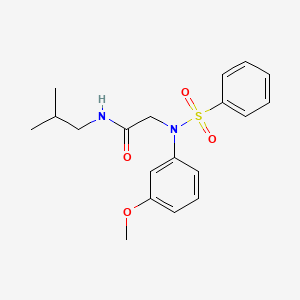
3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline, also known as NPhen-NO2, is a complex organic molecule that has been widely used in scientific research. It is a highly fluorescent compound with a unique structure that makes it useful for a variety of applications.
Applications De Recherche Scientifique
3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline has been used in a variety of scientific research applications, including fluorescence microscopy, protein labeling, and DNA sequencing. Its high fluorescence makes it useful for imaging biological structures and tracking protein movements in living cells. It has also been used as a labeling agent for proteins and peptides in mass spectrometry experiments. Additionally, this compound has been used in DNA sequencing experiments due to its ability to bind specifically to DNA.
Mécanisme D'action
The mechanism of action of 3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline is not fully understood, but it is believed to involve the formation of a complex with the target molecule. The nitro group on the phenyl ring of this compound is thought to be involved in hydrogen bonding with the target molecule, which allows for specific binding. The phenanthroline ring of this compound is also thought to play a role in the binding process, as it has been shown to interact with metal ions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations typically used in experiments. It also does not appear to affect the function of proteins or enzymes in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline has several advantages for lab experiments, including its high fluorescence, specificity for certain molecules, and ease of use. However, it also has limitations, including its relatively high cost and limited availability from commercial sources.
Orientations Futures
There are several potential future directions for research involving 3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline. One area of interest is the development of new applications for the compound, such as in the field of biosensors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on biological systems. Finally, efforts to develop more efficient and cost-effective synthesis methods for this compound could increase its availability and make it more accessible to researchers.
Méthodes De Synthèse
The synthesis of 3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline involves the reaction of 3-nitrobenzaldehyde and 1-phenyl-4,7-dihydroxyphenanthroline in the presence of a catalyst. The resulting compound is then purified through a series of filtration and recrystallization steps. The yield of this compound is typically high, and the purity of the compound can be verified through various analytical techniques.
Propriétés
IUPAC Name |
3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O2/c28-27(29)18-9-4-8-17(14-18)23-15-20(16-6-2-1-3-7-16)24-19-10-5-13-25-21(19)11-12-22(24)26-23/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUHDDSPNCQBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(4-chloro-2,6-dimethyl-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B4920864.png)


![15-methyl-N-(3-pyridinylmethyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4920890.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4920891.png)
![1'-{[5-(methoxymethyl)-2-furyl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4920898.png)
![methyl N-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B4920907.png)

![4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4920920.png)



![11-phenyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4920946.png)
